molecular formula C26H29N5O3S B1672139 Grapiprant CAS No. 415903-37-6

Grapiprant

Cat. No. B1672139
M. Wt: 491.6 g/mol
InChI Key: HZVLFTCYCLXTGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Grapiprant, also known as AT-001 and CJ-023, is a drug from the piprant class . These molecules were derived from acylsulfonamide and are characterized to be a novel series of para-N-acylaminomethylbenzoic acid known to be prostaglandin receptor antagonists . This type of molecules is currently in development for veterinary patients . Grapiprant has been approved in March 2016 by the FDA’s Center for Veterinary Medicine as a non-cyclooxygenase inhibiting NSAID for veterinary use .


Synthesis Analysis

A potential degradation pathway for Grapiprant has been shown for the first time . The study presents a new, validated method of qualitative and quantitative analysis of Grapiprant in a pharmaceutical preparation using the TLC technique with densitometric detection .


Molecular Structure Analysis

The molecular formula of Grapiprant is C26H29N5O3S . Its average molecular weight is 491.61 .


Chemical Reactions Analysis

The activity of Grapiprant is thought to be completely related to the selective blockade of the EP4 prostaglandin receptor . It binds to human and other mammals EP4 prostaglandin receptor with high affinity without interfering with other prostaglandin pathways which are important for a variety of physiological functions .


Physical And Chemical Properties Analysis

The density of Grapiprant is 1.3±0.1 g/cm3 . Its molar refractivity is 138.2±0.5 cm3 . The %RSD values of the precision and accuracy confirm the sensitivity and reliability of the developed procedure .

Scientific Research Applications

  • Veterinary Medicine

    • Summary of Application : Grapiprant is a new analgesic and anti-inflammatory drug belonging to the piprant class. It was approved in 2016 by the FDA Veterinary Medicine Center for the treatment of pain and inflammation associated with osteoarthritis in dogs .
    • Methods of Application : Grapiprant acts as a highly selective antagonist of the EP4 receptor, one of the four prostaglandin E2 (PGE2) receptor subtypes .
    • Results or Outcomes : It has been shown to have anti-inflammatory effects in rat models of acute and chronic inflammation . It has been considered safe from a long-term oral administration perspective and has proven to be a good alternative for pain relief in dogs with osteoarthritis (OA) compared to popular NSAIDs .
  • Human Medicine

    • Summary of Application : In humans, Grapiprant has been researched for use in the control of pain and inflammation associated with osteoarthritis .
    • Methods of Application : Similar to its use in veterinary medicine, Grapiprant acts as a highly selective antagonist of the EP4 receptor .
    • Results or Outcomes : Clinical studies have shown its anti-inflammatory effects in people with osteoarthritis .
  • Oncological Therapy

    • Summary of Application : The current state of knowledge suggests the possibility of using Grapiprant in oncological therapy .
  • Pain Management

    • Summary of Application : Grapiprant has been widely accepted in veterinary medicine due to its specific and targeted approach to pain management in dogs .
    • Methods of Application : Grapiprant directly and specifically blocks the EP4 receptor, and therefore blocks PGE2‐elicited pain and inflammation .
    • Results or Outcomes : The effects of Grapiprant have been reported to be effective in the relief from arthritic pain in canine patients .
  • Inflammation Control

    • Summary of Application : Grapiprant has been researched to be used in the control of pain and inflammation associated with osteoarthritis in humans .
    • Methods of Application : The effect of Grapiprant can be explained through the function of prostaglandin E2 (PGE2) which is a key mediator of swelling redness and pain which are classic signs of inflammation .
    • Results or Outcomes : Clinical studies have shown its anti-inflammatory effects in people with osteoarthritis .
  • Acute and Chronic Pain Relief

    • Summary of Application : Preclinical studies have shown that Grapiprant is very effective to reduce acute and chronic pain and inflammation .
    • Methods of Application : The effect of Grapiprant seems to be dose-dependent and it is comparable to the effect of rofecoxib and piroxicam .
    • Results or Outcomes : Grapiprant has been shown to reduce pain, inhibit paw swelling, reduce inflammatory biomarkers and synovial inflammation .
  • Analgesia and Anti-inflammation

    • Summary of Application : The effects of Grapiprant have been investigated in the area of analgesia and anti-inflammation .
    • Methods of Application : Grapiprant is an EP4 prostaglandin receptor antagonist and thus the activity of this drug is thought to be completely related to the selective blockade of this receptor .
    • Results or Outcomes : Preclinical studies have shown that Grapiprant is very effective to reduce acute and chronic pain and inflammation .
  • Pain Reduction in Arthritis

    • Summary of Application : This molecule has been approved and widely accepted to be used in veterinary for pain reduction in arthritis .
    • Methods of Application : The effect of Grapiprant can be explained through the function of prostaglandin E2 (PGE2) which is a key mediator of swelling redness and pain which are classic signs of inflammation .
    • Results or Outcomes : The effects of Grapiprant have been reported to be effective in the relief from arthritic pain in canine patients .
  • Pain Control for Inflammation Associated with Osteoarthritis

    • Summary of Application : In humans, it has been researched to be used in the control of pain and inflammation associated with osteoarthritis .
    • Methods of Application : The effect of Grapiprant can be explained through the function of prostaglandin E2 (PGE2) which is a key mediator of swelling redness and pain which are classic signs of inflammation .
    • Results or Outcomes : Clinical studies have shown its anti-inflammatory effects in people with osteoarthritis .

Safety And Hazards

Grapiprant is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . It should not be used in dogs that are allergic to it .

properties

IUPAC Name

1-[2-[4-(2-ethyl-4,6-dimethylimidazo[4,5-c]pyridin-1-yl)phenyl]ethyl]-3-(4-methylphenyl)sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3S/c1-5-24-29-25-19(4)28-18(3)16-23(25)31(24)21-10-8-20(9-11-21)14-15-27-26(32)30-35(33,34)22-12-6-17(2)7-13-22/h6-13,16H,5,14-15H2,1-4H3,(H2,27,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVLFTCYCLXTGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1C3=CC=C(C=C3)CCNC(=O)NS(=O)(=O)C4=CC=C(C=C4)C)C=C(N=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60194419
Record name CJ 023423
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60194419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Grapiprant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12836
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Grapiprant is an EP4 prostaglandin receptor antagonist and thus the activity of this drug is thought to be completely related to the selective blockade of this receptor. It binds to human and other mammals EP4 prostaglandin receptor with high affinity without interfering with other prostaglandin pathways which are important for a variety of physiological functions. The binding of grapiprant blocks PGE2 binding and hence its biological effect related to the signaling pain and inflammation cascade. Grapiprant has been accepted very greatly in veterinary as its mechanism of action is a targeted approach to pain management by not having any interaction with the production of prostanoids and thus, by not interacting with other prostaglandin receptor pathways.
Record name Grapiprant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12836
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Grapiprant

CAS RN

415903-37-6
Record name Grapiprant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=415903-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Grapiprant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0415903376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Grapiprant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12836
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CJ 023423
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60194419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GRAPIPRANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9F5ZPH7NB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

>136 ºC (Grapiprant hydrochloride)
Record name Grapiprant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12836
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods I

Procedure details

Name
CCc1nc2c(C)nc(C)cc2n1-c1ccc(CCN)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a clean and dry 12 L 3-neck round-bottom flask were charged 2-[4-(2-ethyl-4,6-dimethyl-1H-imidazo[4,5-c]pyridin-1-yl)phenyl]ethanamine (422 g, 1.43 moles) and CH2Cl2 (3.37 L). Tosyl isocyanate (217 mL, 1.43 moles) dissolved in CH2Cl2 (851 mL) was added to the reaction keeping the temperature below 21° C. and was stirred for at least 90 minutes. The reaction was deemed complete by HPLC and activated charcoal (DARCO KB-B, 4.2 g) was added. The resulting slurry was filtered through a 0.5-micron filter into a speck free 5 L 3-neck round-bottom flask and the filter washed with CH2Cl2 (421 mL). The reaction was atmospherically concentrated to a minimum stirable volume and displacement continued with speck freed acetone until an internal temperature of 58° C. to 62° C. was achieved and final volume was ˜1.3 L. The reaction was cooled to at least 30° C. and seed of N-[({2-[4-(2-Ethyl-4,6-dimethyl-1H-imidazo[4,5-c]pyridin-1-yl)phenyl]ethyl}amino)carbonyl]-4-methylbenzenesulfonamide Polymorph Form A was added. The reaction was allowed to granulate between 20° C. and 25° C. for at least 10 hours. After cooling reaction to 0° C. to 5° C. and granulating for at least 2 hours, the reaction was filtered on a speck free filter. The solids were washed two times with speck free acetone (1.68 L) cooled to 0° C. to 5° C. The wet-cake was returned to a speck free 12 L 3-neck round-bottom flask and speck free ethyl acetate (4.4 L) was added. The slurry was heated to at least 75° C. and held for at least 2 hours. The reaction was cooled to at least 30° C. and the solids were filtered on a speck free filter. The solids were washed with speck free ethyl acetate (1.6 L). The wet-cake was returned to the same speck free 12 L 3-neck round-bottom flask and speck free ethyl acetate (4.4 L) was added. The slurry was heated to at least 75° C. and held for at least 2 hours. The reaction was cooled to at least 30° C. and the solids were filtered on a speck free filter. The solids were washed with speck free ethyl acetate (1.6 L). The product was dried at 45° C. to 50° C. for at least 24 hours to yield 289 g the title product, Polymorph Form A (41.4% yield, 98.68% purity by HPLC).
Name
2-[4-(2-ethyl-4,6-dimethyl-1H-imidazo[4,5-c]pyridin-1-yl)phenyl]ethanamine
Quantity
422 g
Type
reactant
Reaction Step One
Quantity
3.37 L
Type
solvent
Reaction Step One
Quantity
217 mL
Type
reactant
Reaction Step Two
Quantity
851 mL
Type
solvent
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Three
Yield
41.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Grapiprant
Reactant of Route 2
Reactant of Route 2
Grapiprant
Reactant of Route 3
Reactant of Route 3
Grapiprant
Reactant of Route 4
Reactant of Route 4
Grapiprant
Reactant of Route 5
Reactant of Route 5
Grapiprant
Reactant of Route 6
Reactant of Route 6
Grapiprant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.